molecular formula C11H17F2NO2 B2464878 N-(4,4-difluorocyclohexyl)oxolane-3-carboxamide CAS No. 2123738-26-9

N-(4,4-difluorocyclohexyl)oxolane-3-carboxamide

Cat. No.: B2464878
CAS No.: 2123738-26-9
M. Wt: 233.259
InChI Key: WSAVGRDXPCNTAB-UHFFFAOYSA-N
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Description

N-(4,4-difluorocyclohexyl)oxolane-3-carboxamide is a chemical compound characterized by the presence of a difluorocyclohexyl group attached to an oxolane-3-carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,4-difluorocyclohexyl)oxolane-3-carboxamide typically involves the reaction of 4,4-difluorocyclohexylamine with oxolane-3-carboxylic acid or its derivatives. The reaction is usually carried out under controlled conditions, such as in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4,4-difluorocyclohexyl)oxolane-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4,4-difluorocyclohexyl)oxolane-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4,4-difluorocyclohexyl)oxolane-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorocyclohexyl group may play a role in enhancing the compound’s binding affinity and selectivity. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4,4-difluorocyclohexyl)oxolane-2-carboxamide: A closely related compound with a similar structure but differing in the position of the oxolane ring.

    4-oxo-1,4-dihydroquinoline-3-carboxamide: Another compound with a carboxamide group, but with a different core structure.

Uniqueness

N-(4,4-difluorocyclohexyl)oxolane-3-carboxamide is unique due to the presence of the difluorocyclohexyl group, which can impart distinct chemical and biological properties

Properties

IUPAC Name

N-(4,4-difluorocyclohexyl)oxolane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17F2NO2/c12-11(13)4-1-9(2-5-11)14-10(15)8-3-6-16-7-8/h8-9H,1-7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSAVGRDXPCNTAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)C2CCOC2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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